

Stability of Dimethyl (methanesulfonylmethyl)phosphonate: An In- depth Technical Guide

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Compound of Interest

Compound Name:	Dimethyl (methanesulfonylmethyl)phosphonate
CAS No.:	25508-33-2
Cat. No.:	B2626179

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Introduction: The Critical Role of Stability in Drug Development

Dimethyl (methanesulfonylmethyl)phosphonate is a key intermediate in the synthesis of various biologically active molecules. Its unique structure, featuring a phosphonate moiety and a methanesulfonyl group, imparts specific reactivity that is harnessed in various synthetic transformations. However, the very features that make this compound a valuable building block also render it susceptible to degradation under certain conditions. For researchers, scientists, and drug development professionals, a thorough understanding of the stability of **dimethyl (methanesulfonylmethyl)phosphonate** is paramount. Unforeseen degradation can lead to impurities in active pharmaceutical ingredients (APIs), reduced shelf-life of intermediates, and compromised yields in synthetic processes. This guide provides a comprehensive overview of the stability of **dimethyl (methanesulfonylmethyl)phosphonate** with a focus on its

susceptibility to air and moisture, offering both theoretical insights and practical, field-proven experimental protocols to assess its stability.

Theoretical Framework: Understanding the Inherent Reactivity

The stability of **dimethyl (methanesulfonylmethyl)phosphonate** is primarily influenced by two key functional groups: the phosphonate ester and the methanesulfonylmethyl moiety.

Hydrolytic Stability: The Vulnerability of the Phosphonate Ester

The P-O-C bonds of the phosphonate ester are susceptible to hydrolysis, a reaction in which water molecules cleave these bonds. This process can be catalyzed by both acids and bases. The presence of the electron-withdrawing methanesulfonylmethyl group is anticipated to influence the rate of hydrolysis. Electron-withdrawing groups can increase the electrophilicity of the phosphorus atom, potentially making it more susceptible to nucleophilic attack by water.[1][2]

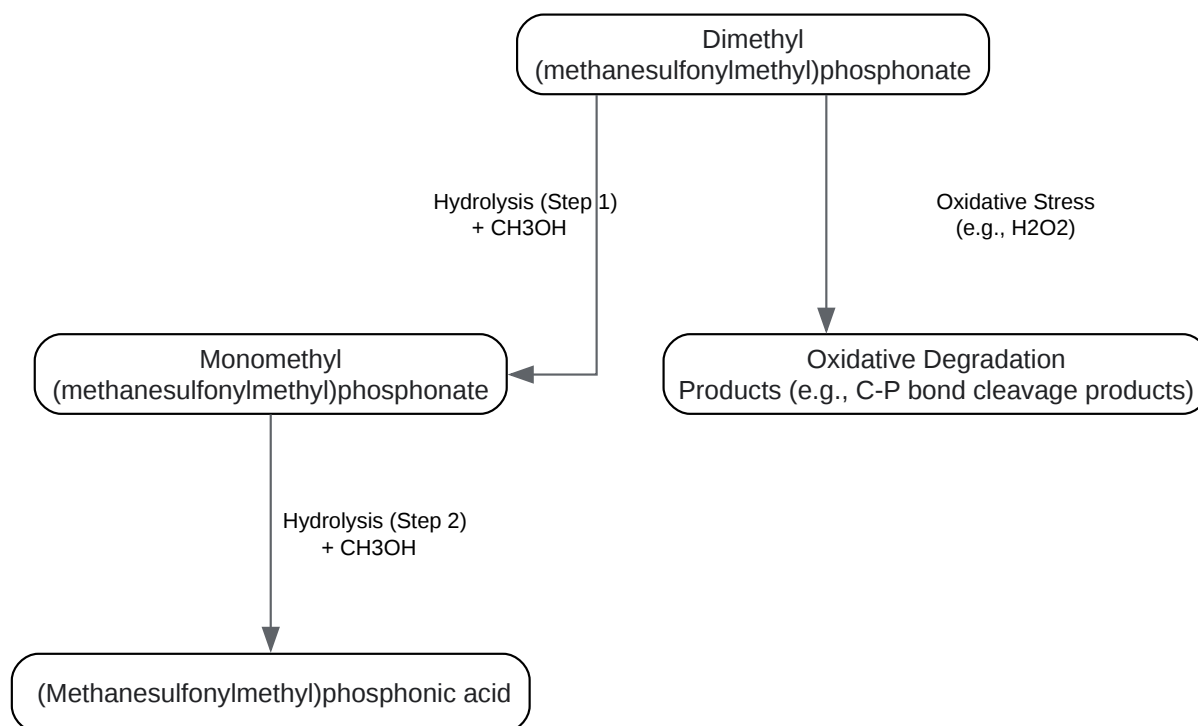
The hydrolysis of **dimethyl (methanesulfonylmethyl)phosphonate** is expected to proceed in a stepwise manner, first yielding the monoester, monomethyl (methanesulfonylmethyl)phosphonate, and subsequently the fully hydrolyzed phosphonic acid, (methanesulfonylmethyl)phosphonic acid.[3]

Oxidative Stability: The Role of the Sulfonyl Group and Phosphonate Moiety

While the phosphonate group is generally stable towards oxidation, the presence of the sulfur atom in the methanesulfonylmethyl group introduces a potential site for oxidation, although it is already in a high oxidation state (S(VI)). More likely, oxidative degradation pathways for organophosphorus compounds can be initiated by radical species.[4][5] In the context of drug development, forced degradation studies often employ oxidizing agents like hydrogen peroxide to simulate oxidative stress and identify potential degradation products.[6] For **dimethyl (methanesulfonylmethyl)phosphonate**, oxidative conditions could potentially lead to cleavage of the C-P bond or modifications of the methanesulfonylmethyl side chain.[7][8]

Degradation Pathways

The anticipated primary degradation pathways for **dimethyl (methanesulfonylmethyl)phosphonate** under hydrolytic and oxidative stress are illustrated below.



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Caption: Anticipated degradation pathways of **Dimethyl (methanesulfonylmethyl)phosphonate**.

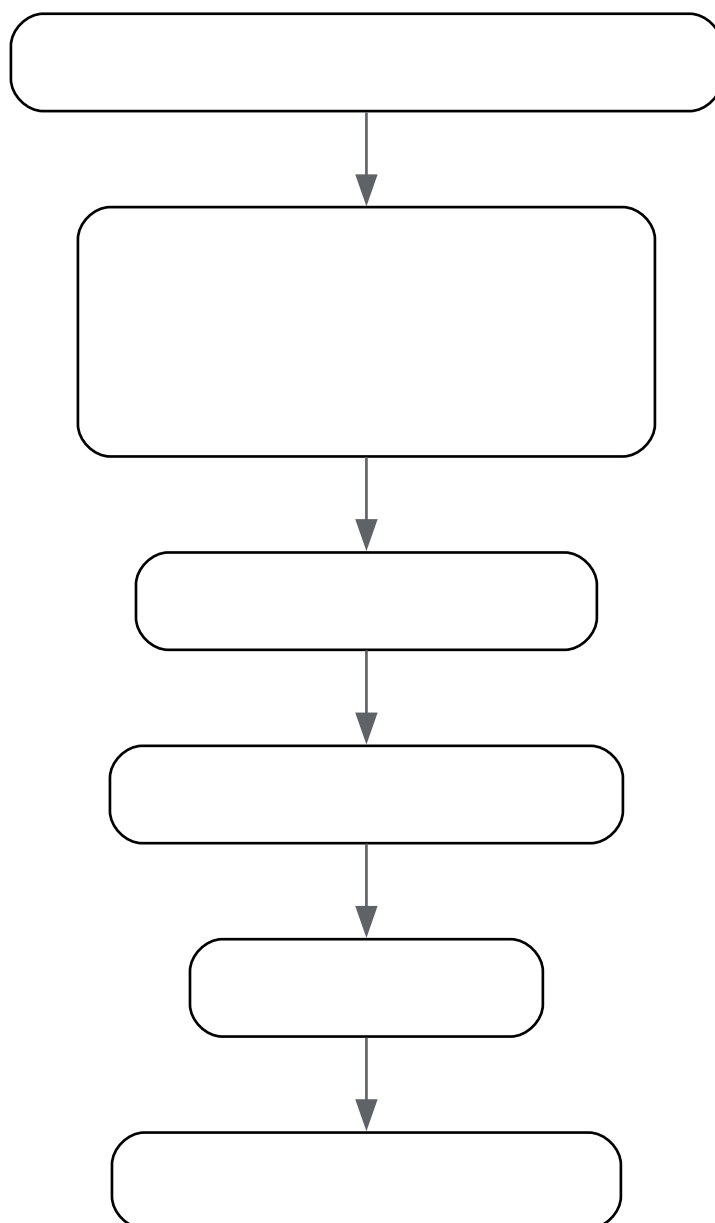
Experimental Protocols for Stability Assessment

To empirically determine the stability of **dimethyl (methanesulfonylmethyl)phosphonate**, a series of well-controlled experiments are necessary. The following protocols are designed to be self-validating and provide a clear picture of the compound's stability profile.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are a cornerstone of drug development, designed to accelerate the degradation of a substance to identify likely degradation products and establish the stability-indicating nature of analytical methods.[6][9][10]

Experimental Workflow for Forced Degradation



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Caption: Workflow for forced degradation studies.

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to separate and quantify **dimethyl (methanesulfonylmethyl)phosphonate** and its potential degradation products.

Materials:

- **Dimethyl (methanesulfonylmethyl)phosphonate**
- HPLC-grade acetonitrile and water
- Formic acid
- Hydrochloric acid (0.1 M)
- Sodium hydroxide (0.1 M)
- Hydrogen peroxide (3%)
- C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 μ m)[11]
- HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

- Standard and Sample Preparation:
 - Prepare a stock solution of **dimethyl (methanesulfonylmethyl)phosphonate** in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.[12]
 - For forced degradation studies, dilute the stock solution with the respective stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of 0.1 mg/mL. [13]
 - Incubate the stressed samples at a controlled temperature (e.g., 40-60°C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).[9]
 - Neutralize the acidic and basic samples before injection.

- HPLC Conditions:
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: Acetonitrile
 - Gradient: A typical starting gradient could be 5% B to 95% B over 20 minutes.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30-40°C[14]
 - Detection: UV at a suitable wavelength (e.g., 210 nm) or MS for peak identification.
 - Injection Volume: 10 µL
- Data Analysis:
 - Identify the peak corresponding to the parent compound and any new peaks that appear in the stressed samples.
 - Calculate the percentage of degradation over time.
 - If using MS detection, determine the mass-to-charge ratio of the degradation products to aid in their identification.[15]

Protocol 2: Real-Time Monitoring by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful, non-invasive technique for monitoring the hydrolysis of phosphonates in real-time, as the chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment.[16][17][18]

Materials:

- **Dimethyl (methanesulfonylmethyl)phosphonate**
- Deuterated water (D₂O)
- Deuterated buffer solutions (e.g., phosphate or acetate buffers at various pD values)

- NMR spectrometer equipped with a phosphorus probe

Procedure:

- Sample Preparation:
 - Dissolve a known concentration of **dimethyl (methanesulfonylmethyl)phosphonate** in the desired deuterated buffer solution directly in an NMR tube.
- NMR Acquisition:
 - Acquire a ^{31}P NMR spectrum at time zero.
 - Continue to acquire spectra at regular intervals (e.g., every 30 minutes or as dictated by the expected reaction rate).
 - Proton decoupling is typically used to simplify the spectra.[18]
- Data Analysis:
 - Identify the signal for the starting **dimethyl (methanesulfonylmethyl)phosphonate**.
 - Monitor for the appearance of new signals corresponding to the hydrolysis products (monoester and diacid), which will have distinct chemical shifts.[19]
 - Integrate the signals at each time point to determine the relative concentrations of each species.
 - Plot the concentration of the starting material versus time to determine the hydrolysis kinetics.

Data Presentation and Interpretation

The data gathered from these stability studies should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Representative Hydrolytic Stability Data for a Phosphonate Ester

pH	Temperature (°C)	Half-life (t _{1/2})	Degradation Products Identified
4	25	~470 hours[3]	Monomethyl phosphonate, Phosphorous acid, Methanol[3]
7	25	~3 hours[3]	Monomethyl phosphonate, Phosphorous acid, Methanol[3]
9	25	<0.3 hours[3]	Monomethyl phosphonate, Phosphorous acid, Methanol[3]

Note: Data is for a structural analog, dimethyl phosphonate, and serves as an illustrative example. The presence of the methanesulfonyl group will likely alter these values.

Table 2: Summary of Forced Degradation Conditions and Expected Observations

Stress Condition	Reagent/Parameter	Expected Observation
Acid Hydrolysis	0.1 M HCl, 60°C	Formation of mono- and di-acid hydrolysis products.
Base Hydrolysis	0.1 M NaOH, 60°C	Rapid formation of hydrolysis products.
Oxidation	3% H ₂ O ₂ , RT	Potential for C-P bond cleavage or other oxidative degradation.
Thermal	60°C, solid state	Generally stable, but should be tested.
Photostability	ICH Q1B exposure	To be determined; phosphonates are generally photostable.

Conclusion and Recommendations

Based on the general principles of phosphonate chemistry, **dimethyl (methanesulfonylmethyl)phosphonate** is expected to be susceptible to hydrolysis, particularly under basic conditions. The electron-withdrawing nature of the methanesulfonylmethyl group may enhance this susceptibility compared to simpler alkyl phosphonates. While generally stable to mild oxidation, forced oxidative conditions could lead to degradation.

For researchers and drug development professionals, it is crucial to:

- Store **dimethyl (methanesulfonylmethyl)phosphonate** in a dry, inert atmosphere to minimize contact with moisture.
- Avoid strongly acidic or basic conditions during workup and purification unless hydrolysis is the intended reaction.
- Perform formal stability studies using the protocols outlined in this guide to establish a comprehensive stability profile for this specific molecule and its formulations.

- Utilize stability-indicating analytical methods, such as the HPLC method described, for all quality control and release testing.

By adhering to these principles and employing rigorous experimental evaluation, the risks associated with the instability of **dimethyl (methanesulfonylmethyl)phosphonate** can be effectively managed, ensuring the quality and integrity of downstream processes and products.

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